Dexamethasone impurity 10

Description

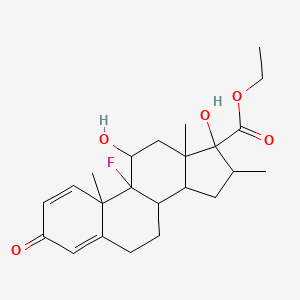

Structure

2D Structure

Properties

Molecular Formula |

C23H31FO5 |

|---|---|

Molecular Weight |

406.5 g/mol |

IUPAC Name |

ethyl 9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylate |

InChI |

InChI=1S/C23H31FO5/c1-5-29-19(27)23(28)13(2)10-17-16-7-6-14-11-15(25)8-9-20(14,3)22(16,24)18(26)12-21(17,23)4/h8-9,11,13,16-18,26,28H,5-7,10,12H2,1-4H3 |

InChI Key |

VWJZUPZHKJIUEH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)O |

Origin of Product |

United States |

Sources and Generation Mechanisms of Dexamethasone Impurity 10

Degradation Pathways Leading to Impurity Formation

The initial and critical step in the formation of Impurity 10 is the degradation of the C-17 side chain of dexamethasone (B1670325) to a carboxylic acid. This transformation can be initiated through several mechanisms, primarily categorized as hydrolytic and oxidative degradation.

Hydrolysis, facilitated by either acidic or basic conditions, can promote the cleavage and transformation of the dihydroxyacetone side chain.

Under acidic conditions, the C-17 dihydroxyacetone side chain of corticosteroids can undergo cleavage. researchgate.net The presence of a strong acid can catalyze a series of reactions, including rearrangements and bond cleavages, ultimately leading to the formation of a 17-carboxylic acid derivative. While the precise step-by-step mechanism for dexamethasone is not extensively detailed in readily available literature, it is proposed to involve protonation of the carbonyl and hydroxyl groups on the side chain, facilitating bond cleavage and subsequent oxidation.

The formation of the final ethyl ester, Dexamethasone Impurity 10, can then proceed via a classic Fischer esterification. This reaction involves the acid-catalyzed esterification of the intermediate 17-carboxylic acid with ethanol (B145695). organic-chemistry.orgmasterorganicchemistry.commasterorganicchemistry.comlibretexts.org The acidic environment required for the initial degradation also provides the necessary catalytic conditions for the esterification to occur if ethanol is present.

Table 1: Proposed Acid-Catalyzed Formation of this compound

| Step | Reaction | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | Acid-Catalyzed Side Chain Degradation | Dexamethasone, Strong Acid (e.g., HCl, H₂SO₄) | Dexamethasone-17-carboxylic acid |

Base-catalyzed degradation represents a significant pathway for the formation of the 17-carboxylic acid precursor to Impurity 10. In the presence of a base and molecular oxygen, the dihydroxyacetone side chain of corticosteroids is susceptible to oxidative cleavage. nih.govresearchgate.net This reaction is believed to proceed through the formation of an enolate at the C-20 position, which then reacts with oxygen. Subsequent rearrangement and cleavage of the side chain result in the formation of the 17β-carboxylic acid. nih.gov

Following the formation of the carboxylic acid intermediate under basic conditions, the generation of this compound would require a shift to acidic conditions in the presence of ethanol for the Fischer esterification to take place. This scenario might occur during work-up procedures in a synthesis or analysis where the pH is adjusted.

Table 2: Proposed Base-Catalyzed Formation of the Carboxylic Acid Intermediate

| Step | Reaction | Reagents/Conditions | Product |

|---|

While the primary focus is on the formation of the C-17 carboxylic acid, it is noteworthy that hydrolytic conditions can lead to a variety of other degradation products. However, for the specific formation of this compound, the generation of the carboxylic acid at the C-17 position is the essential prerequisite.

Direct oxidation of the C-17 side chain provides another route to the carboxylic acid intermediate necessary for the formation of this compound.

Oxidizing agents, such as peroxides, can induce the degradation of the dexamethasone side chain. The reaction with peroxides can generate highly reactive hydroxyl radicals, which can attack the dihydroxyacetone side chain, leading to its cleavage and the formation of a carboxylic acid at the C-17 position. researchgate.net Studies on the oxidative degradation of dexamethasone have shown that various transformation products can be formed, with the specific products depending on the reaction conditions. mdpi.com

Periodic acid (HIO₄) is a known reagent for the cleavage of vicinal diols and can be used to cleave the C-17 dihydroxyacetone side chain of corticosteroids to yield the corresponding 17-carboxylic acids. youtube.com The mechanism involves the formation of a cyclic periodate (B1199274) ester, which then fragments to cleave the carbon-carbon bond between the hydroxyl-bearing carbons, followed by further oxidation to the carboxylic acid.

Once the dexamethasone-17-carboxylic acid is formed through an oxidative pathway, its subsequent esterification with ethanol under acidic conditions would yield this compound, as previously described.

Table 3: Proposed Oxidative Formation of the Carboxylic Acid Intermediate

| Method | Oxidizing Agent | Description |

|---|---|---|

| Peroxide Oxidation | Hydrogen Peroxide (H₂O₂) or other peroxides | Generates hydroxyl radicals that attack and cleave the C-17 side chain. |

Oxidative Degradation Processes

Radical-Mediated Oxidation Pathways

While direct evidence linking radical-mediated oxidation to the formation of this compound is not extensively documented in scientific literature, the general principles of such pathways on the parent dexamethasone molecule are understood. Dexamethasone can be susceptible to oxidation, particularly when exposed to reactive oxygen species (ROS). Research has shown that dexamethasone in aqueous solutions can be degraded through processes that generate hydroxyl radicals (•OH), such as ozonation and advanced oxidation processes. daicelpharmastandards.com These highly reactive radicals can attack the dexamethasone molecule at various sites, leading to a cascade of degradation products.

The primary mechanism of radical attack often involves the abstraction of a hydrogen atom or addition to unsaturated bonds within the steroid structure. While these oxidative processes are known to produce a variety of transformation products, the direct formation of an ethyl ester like this compound through this pathway alone is not a primary reported outcome. However, oxidative degradation of the dexamethasone molecule could potentially create more reactive sites, which might then be susceptible to other reactions, such as esterification, if an ethyl source is present.

Oxygen-Dependent Degradation Phenomena

Oxygen-dependent degradation, often proceeding through autoxidation, is a potential pathway for the formation of impurities in pharmaceuticals. This process typically involves a free-radical chain reaction initiated by the presence of oxygen. For a molecule like dexamethasone, susceptible sites could be allylic positions or areas with electron-rich functional groups.

The general mechanism of autoxidation involves three stages: initiation, propagation, and termination. During the propagation stage, peroxide radicals (ROO•) are formed, which can then abstract hydrogen from other dexamethasone molecules, leading to the formation of hydroperoxides and new radicals. The breakdown of these hydroperoxides can lead to a variety of degradation products. As with radical-mediated oxidation, the direct conversion to this compound via this pathway is not a commonly reported event. The formation of the ethyl ester bond would necessitate the involvement of an ethylating agent, which is not inherent to a simple oxygen-dependent degradation process.

Photolytic Degradation Studies

Exposure to light, particularly in the ultraviolet (UV) range, can induce photochemical degradation of drug substances. Studies on the photostability of dexamethasone have indicated that it is susceptible to degradation upon exposure to UV radiation. The absorption of photons can excite the molecule to a higher energy state, leading to various photochemical reactions such as isomerization, cyclization, or cleavage of chemical bonds.

Research on the photochemical degradation of dexamethasone in aqueous solutions has identified several photoproducts. These studies often focus on the breakdown of the corticosteroid structure itself. The rate and extent of photolytic degradation can be influenced by factors such as the wavelength of light, the intensity of the light source, and the presence of photosensitizers. While photolytic stress can lead to the formation of various impurities, the generation of an ethyl ester like Impurity 10 would require the presence of an ethanol source in the formulation or solution being studied, which is not always the case in fundamental photostability studies.

Thermal Degradation Investigations

Elevated temperatures can provide the necessary energy to overcome the activation barriers for chemical reactions, leading to the degradation of pharmaceutical compounds. Thermal degradation studies are a critical component of stability testing for any drug substance. For dexamethasone, exposure to high temperatures can lead to the formation of various degradation products through pathways such as dehydration, oxidation, or rearrangement.

The specific degradation products formed will depend on the temperature, the duration of exposure, and the presence of other substances. While general degradation of the dexamethasone structure is expected under thermal stress, the formation of this compound would specifically require a reaction with an ethyl-containing compound. Therefore, thermal degradation is more likely to be a contributing factor in the presence of such compounds, for example, in a drug product formulation containing ethanol-based excipients.

Process-Related Impurity Generation during Dexamethasone Synthesis

The synthesis of a complex molecule like dexamethasone involves multiple chemical steps, each with the potential to generate impurities. Process-related impurities can arise from starting materials, intermediates, reagents, solvents, and by-products of side reactions.

The formation of this compound, an ethyl ester, strongly suggests the involvement of ethanol at some stage of the manufacturing process. Ethanol is a common solvent in organic synthesis and may be used in one or more steps of the dexamethasone synthesis or in the final purification stages. If ethanol is present, even as a residual solvent, it could potentially react with the dexamethasone molecule or a reactive intermediate to form the corresponding ethyl ester. This reaction, known as esterification, can be catalyzed by acidic or basic conditions that may be present during the synthesis.

Table 1: Potential Sources of this compound during Synthesis

| Potential Source | Description |

|---|---|

| Residual Solvents | Ethanol used as a solvent in the final crystallization or purification steps may not be completely removed and could react with dexamethasone over time, especially if trace amounts of acid or base are present. |

| Side Reactions | If an ethyl-containing reagent is used in the synthesis, it could potentially lead to the formation of the ethyl ester as a by-product. |

| Starting Materials | Impurities in the starting materials or reagents could include ethyl-containing compounds that participate in side reactions. |

Excipient-Dexamethasone Drug Product Interaction Impurities

Pharmaceutical formulations of dexamethasone contain various excipients to ensure stability, bioavailability, and ease of administration. However, these excipients can sometimes interact with the active pharmaceutical ingredient, leading to the formation of new impurities.

Given that this compound is an ethyl ester, a likely source in a finished drug product is an interaction with an ethanol-containing excipient. Ethanol is used in some liquid formulations of dexamethasone as a co-solvent to improve the solubility of the drug. In such formulations, a chemical reaction between dexamethasone and ethanol can occur, leading to the formation of this compound. This reaction is a transesterification or esterification, which can be influenced by the pH of the formulation and the storage conditions (e.g., temperature and time).

Table 2: Factors Influencing Excipient-Dexamethasone Interaction

| Factor | Influence on Impurity Formation |

|---|---|

| Presence of Ethanol | Direct source for the ethyl group in the formation of the ester impurity. |

| pH of Formulation | Acidic or basic conditions can catalyze the esterification reaction between dexamethasone's hydroxyl groups and ethanol. |

| Storage Temperature | Higher temperatures can accelerate the rate of the chemical reaction, leading to a faster formation of the impurity. |

| Storage Time | The concentration of the impurity may increase over the shelf-life of the drug product. |

Advanced Analytical Methodologies for Dexamethasone Impurity 10 Characterization

Chromatographic Separation Techniques

Chromatographic techniques are fundamental in the analysis of pharmaceutical impurities. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful tools for the separation and quantification of Dexamethasone (B1670325) and its related substances, including Impurity 10. researchgate.netresearchgate.net

The development of a robust HPLC method is essential for the routine analysis of Dexamethasone and its impurities. neuroquantology.com A well-developed method should be able to separate the main compound from all its potential impurities with good resolution and sensitivity. oup.com

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique for the analysis of Dexamethasone and its impurities. sielc.com This method utilizes a non-polar stationary phase (like C18 or C8) and a polar mobile phase. researchgate.netneuroquantology.com The separation is based on the hydrophobic interactions between the analytes and the stationary phase. chromatographyonline.com

A typical RP-HPLC method for the separation of Dexamethasone impurities would involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (such as potassium phosphate) and an organic modifier (like acetonitrile). sepscience.com The detection is commonly performed using a UV detector at a wavelength of around 240 nm. researchgate.netedu.krd The development of such a method requires careful optimization of various parameters including the type of stationary phase, mobile phase composition, pH, and column temperature to achieve the desired separation. researchgate.net

Table 1: Example of RP-HPLC Method Parameters for Dexamethasone Impurity Analysis

| Parameter | Condition |

|---|---|

| Column | X-Bridge C18 (250 mm × 4.6 mm, 3.5 µm) researchgate.net |

| Mobile Phase A | Buffer and Acetonitrile (B52724) (90:10, v/v) researchgate.net |

| Mobile Phase B | Buffer and Acetonitrile (25:75, v/v) researchgate.net |

| Flow Rate | 0.8 mL/min researchgate.net |

| Detection | UV at 240 nm researchgate.net |

| Injection Volume | 50 µL |

For complex mixtures of impurities with a wide range of polarities, isocratic elution may not provide adequate separation within a reasonable time. chromatographyonline.com In such cases, gradient elution is employed, where the composition of the mobile phase is changed during the chromatographic run. chromatographyonline.com This typically involves increasing the proportion of the organic solvent in the mobile phase to elute more strongly retained components. sepscience.com

Gradient elution strategies offer several advantages, including improved resolution of complex mixtures, reduced analysis time, and increased detection sensitivity. chromatographyonline.com A well-designed gradient can effectively separate closely eluting impurities from the main peak and from each other. researchgate.net The shape of the gradient (linear, segmented, convex, or concave) can be optimized to achieve the best separation for a particular impurity profile. chromatographyonline.com For instance, a shallow gradient can be used to separate early eluting impurities, followed by a steeper gradient to elute the more retained compounds quickly. chromatographyonline.com

Table 2: Illustrative Gradient Elution Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

|---|---|---|

| 0 | 90 | 10 |

| 20 | 70 | 30 |

| 40 | 30 | 70 |

| 45 | 10 | 90 |

Ultra-Performance Liquid Chromatography (UPLC) is a more recent development in liquid chromatography that utilizes columns with smaller particle sizes (typically less than 2 µm). sepscience.com This results in significantly higher efficiency, resolution, and speed of analysis compared to conventional HPLC.

The application of UPLC in the analysis of Dexamethasone and its impurities allows for faster method development and higher sample throughput. researchgate.net A UPLC method can provide baseline resolution of Dexamethasone from its related compounds, including betamethasone (B1666872) and other impurities, in a much shorter run time. sepscience.com For instance, a UPLC method for the determination of Dexamethasone in human plasma had a run time of only 6 minutes. The higher sensitivity of UPLC also makes it suitable for the detection and quantification of trace-level impurities.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

Spectrometric Techniques for Structural Elucidation and Identification

While chromatographic techniques are excellent for separating impurities, spectrometric methods, particularly mass spectrometry, are indispensable for their structural elucidation and identification. americanpharmaceuticalreview.com

The coupling of liquid chromatography with mass spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of LC with the detection and identification power of MS. americanpharmaceuticalreview.com This hyphenated technique is widely used in the pharmaceutical industry for the characterization of impurities and degradation products. americanpharmaceuticalreview.com

In an LC-MS system, the eluent from the LC column is introduced into the ion source of the mass spectrometer, where the analyte molecules are ionized. americanpharmaceuticalreview.com The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected. nih.gov High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which can be used to determine the elemental composition of an unknown impurity. americanpharmaceuticalreview.comresearchgate.net

Tandem mass spectrometry (MS/MS) experiments can be performed to obtain structural information. americanpharmaceuticalreview.com In an MS/MS experiment, a specific ion (the precursor ion) is selected and fragmented, and the resulting fragment ions (product ions) are analyzed. researchgate.net The fragmentation pattern can provide valuable clues about the structure of the molecule. researchgate.net The proposed mass fragmentation pathway of Dexamethasone, for example, shows a molecular ion peak at m/z 393, a base ion peak at m/z 373, and a daughter ion peak at m/z 355. researchgate.net This information is critical for identifying unknown impurities by comparing their fragmentation patterns with that of the parent drug. researchgate.net

Mass Spectrometry (MS) Interfacing with Chromatography

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. In the analysis of Dexamethasone Impurity 10, a reversed-phase HPLC method would typically be employed to separate the impurity from dexamethasone and other related substances. The mass spectrometer would then provide the mass-to-charge ratio (m/z) of the eluted compound. For this compound, the expected protonated molecule [M+H]⁺ would be observed at an m/z of approximately 407.5.

Hypothetical LC-MS Data for this compound:

| Parameter | Value |

| Column | C18 (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase | Gradient of water and acetonitrile with 0.1% formic acid |

| Flow Rate | 0.3 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Observed m/z | 407.5 [M+H]⁺ |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Fragmentation Analysis

LC-MS/MS provides further structural information by inducing fragmentation of the parent ion and analyzing the resulting daughter ions. This fragmentation pattern is unique to the molecule's structure and can be used for its identification. While specific fragmentation data for this compound is not publicly available, a plausible fragmentation pathway can be inferred based on the structure of dexamethasone. Key fragmentation events would likely involve the loss of water, the ethyl ester group, and cleavages within the steroid ring system.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

HRMS is crucial for determining the elemental composition of a molecule with high accuracy. By providing a highly accurate mass measurement, HRMS can confirm the molecular formula of this compound as C23H31FO5, distinguishing it from other compounds with the same nominal mass.

Expected HRMS Data for this compound:

| Molecular Formula | Calculated Monoisotopic Mass [M+H]⁺ | Observed Mass [M+H]⁺ | Mass Accuracy (ppm) |

| C23H32FO5 | 407.2234 | 407.2231 | < 5 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

NMR spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

One-Dimensional NMR (¹H NMR, ¹³C NMR)

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. Key signals would include those for the methyl groups, the steroidal protons, and the ethyl ester moiety.

¹³C NMR: The carbon-13 NMR spectrum would show signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ketone and ester, the carbons of the steroid backbone, and the methyl and ethyl carbons.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

2D NMR experiments are essential for assembling the complete molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, helping to identify adjacent protons within the steroid rings and the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the assignment of proton signals to their corresponding carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, which is invaluable for determining the stereochemistry of the molecule.

Infrared (IR) Spectroscopy for Functional Group Analysis

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the hydroxyl (O-H), carbonyl (C=O) of the ketone and ester, and carbon-fluorine (C-F) functional groups.

Expected IR Absorption Bands for this compound:

| Functional Group | Wavenumber (cm⁻¹) |

| O-H (hydroxyl) | ~3400 (broad) |

| C=O (ester) | ~1735 |

| C=O (ketone) | ~1665 |

| C=C (alkene) | ~1620 |

| C-F (fluorine) | ~1050 |

Forced Degradation Study Protocols for Impurity Generation and Profiling

Forced degradation, or stress testing, is a critical component in the development of pharmaceutical products. It involves subjecting the drug substance to conditions more severe than accelerated stability studies to predict its degradation behavior and to generate potential degradation products. This process is essential for developing stability-indicating analytical methods and for understanding the intrinsic stability of the molecule.

The design of forced degradation studies for dexamethasone involves exposing it to a variety of stress conditions to induce the formation of degradation products, which may include this compound. The selection of these conditions is based on the chemical structure of dexamethasone and its susceptibility to different degradation pathways.

Acidic and Basic Hydrolysis: Hydrolysis is a common degradation pathway for many pharmaceuticals. To investigate this, dexamethasone is typically subjected to acidic and basic conditions across a range of pH values.

Acidic Conditions: Treatment with hydrochloric acid or sulfuric acid is common. The concentration and temperature can be varied to achieve the desired level of degradation. For instance, a starting point could be 0.1 M HCl at room temperature, with the temperature elevated if no significant degradation is observed.

Basic Conditions: Sodium hydroxide (B78521) or potassium hydroxide solutions are typically used to induce basic hydrolysis. Similar to acidic stress, the conditions are adjusted to produce a target degradation of 5-20%.

Oxidative Degradation: Oxidative degradation is investigated to understand the drug's susceptibility to oxidation. Hydrogen peroxide is a commonly used oxidizing agent. The concentration of hydrogen peroxide and the duration of exposure are key parameters. A study on a related corticosteroid, betamethasone, showed that oxidative conditions can lead to the formation of various degradation products. Another study identified 17-oxo dexamethasone as a major peroxide degradation impurity of dexamethasone. tandfonline.com

Thermal Degradation: Thermal stress studies are performed to evaluate the impact of temperature on the drug substance. Samples are exposed to elevated temperatures, often in a controlled oven. The temperature and duration are chosen to achieve a detectable level of degradation without causing complete decomposition of the molecule.

Photolytic Degradation: Photostability testing exposes the drug substance to light to determine if it is susceptible to photodegradation. This is typically carried out in a photostability chamber that provides controlled light exposure, including both UV and visible light, as per ICH Q1B guidelines.

The following table provides an illustrative example of stress conditions that could be applied in a forced degradation study of dexamethasone.

| Stress Condition | Reagent/Condition | Typical Duration |

|---|---|---|

| Acidic Hydrolysis | 0.1 M HCl at 60°C | 24 hours |

| Basic Hydrolysis | 0.1 M NaOH at 60°C | 8 hours |

| Oxidative | 3% H₂O₂ at room temperature | 48 hours |

| Thermal | 80°C in a dry oven | 72 hours |

| Photolytic | ICH Q1B specified light exposure | As per guidelines |

The monitoring of degradation kinetics provides valuable information on the rate at which the parent drug degrades and at which the impurities, such as this compound, are formed. This is typically achieved using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC). lcms.cz

Aliquots of the stressed samples are withdrawn at various time points and analyzed. The concentration of dexamethasone and its degradation products are then plotted against time to determine the degradation kinetics. The degradation of dexamethasone often follows first-order or pseudo-first-order kinetics.

The formation of specific impurities is also tracked over time. The peak areas of the impurities in the chromatogram are used to quantify their concentration, often relative to the initial concentration of the parent drug.

The following table illustrates hypothetical data for the formation of a degradation product over time under a specific stress condition.

| Time (hours) | Dexamethasone Concentration (% remaining) | Impurity 10 Concentration (% of initial Dexamethasone) |

|---|---|---|

| 0 | 100.0 | 0.0 |

| 2 | 95.2 | 0.8 |

| 4 | 90.5 | 1.5 |

| 8 | 82.1 | 2.9 |

| 12 | 74.3 | 4.2 |

| 24 | 55.8 | 7.5 |

By analyzing such data, researchers can establish the degradation profile of dexamethasone and identify the conditions under which specific impurities are formed. This information is crucial for the development of stable formulations and for setting appropriate specifications for impurities in the final drug product.

Isolation and Reference Standard Synthesis of Dexamethasone Impurity 10

Preparative-Scale Isolation Techniques

The isolation of impurities from a bulk API or a reaction mixture is often a challenging task, especially when the impurity is present in small quantities and shares structural similarity with the main compound. For Dexamethasone (B1670325) Impurity 10, which is an ethyl ester derivative of dexamethasone, preparative chromatographic and crystallization techniques are the most viable approaches.

Preparative High-Performance Liquid Chromatography (HPLC) and Flash Chromatography are powerful techniques for the isolation and purification of individual components from a mixture. These methods are particularly suitable for separating structurally similar impurities from the main API.

Flash chromatography, a technique that uses a lower pressure than traditional column chromatography, is often employed for the purification of significant quantities of material. researchgate.net For the isolation of a dexamethasone impurity like 17-oxo dexamethasone, flash liquid chromatography has been successfully utilized to obtain a high-purity standard. researchgate.netslideshare.net A similar strategy could be applied for Dexamethasone Impurity 10. The process would typically involve:

Column Selection: A stationary phase with appropriate selectivity, such as a C18 or silica (B1680970) gel column, would be chosen based on the polarity difference between dexamethasone and its ethyl ester impurity.

Mobile Phase Optimization: A suitable solvent system, likely a gradient of organic solvents like acetonitrile (B52724) or methanol (B129727) in water, would be developed to achieve optimal separation.

Fraction Collection and Analysis: Fractions would be collected and analyzed by analytical HPLC to identify those containing the pure impurity.

A research article on the isolation of 17-oxo dexamethasone reported obtaining approximately 600 mg of the impurity with a chromatographic purity of 99.34% from a 1000 mg extract load using flash chromatography. researchgate.net This demonstrates the potential of the technique for obtaining gram-scale quantities of a purified impurity reference standard.

Table 1: Illustrative Parameters for Preparative LC Isolation of a Dexamethasone Impurity

| Parameter | Example Condition | Rationale |

| Technique | Flash Chromatography | Suitable for gram-scale purification. |

| Stationary Phase | C18 Silica Gel | Good selectivity for steroid compounds. |

| Mobile Phase | Acetonitrile/Water Gradient | Allows for the separation of compounds with different polarities. |

| Detection | UV at 240 nm | Dexamethasone and its impurities absorb in the UV region. |

Crystallization is a fundamental purification technique in the pharmaceutical industry that can be highly effective for separating impurities. The success of crystallization depends on the solubility differences between the API and its impurities in a given solvent system. For dexamethasone and its impurities, various crystallization methods can be explored. arjour.com

The process generally involves dissolving the impure material in a suitable solvent at an elevated temperature to form a supersaturated solution, followed by cooling to induce crystallization. The choice of solvent is critical; it should ideally dissolve the main compound well at a higher temperature and poorly at a lower temperature, while the impurity remains either soluble or insoluble.

Recrystallization, where the crystallization process is repeated, can be used to further enhance the purity of the isolated compound. A study on the crystallization of dexamethasone acetate (B1210297) utilized a ternary mixture of a lipophilic solvent, a hydrophilic solvent, and a surface-active agent to produce crystals of a specific size. google.com Such advanced crystallization techniques could be adapted for the purification of this compound.

Synthetic Routes for this compound Reference Standard

When isolation from the API is not feasible or does not yield sufficient quantities, the chemical synthesis of the impurity reference standard is the preferred approach. Several companies offer this compound as a "custom synthesis" product, indicating that established synthetic routes exist but are often proprietary. synzeal.com

The rational design of a synthetic pathway for this compound would start from a suitable precursor, which could be dexamethasone itself or a closely related intermediate from its manufacturing process. The key transformation is the esterification of the carboxylic acid at the C-17 position.

A plausible synthetic strategy would involve the reaction of a dexamethasone derivative, where the C-21 hydroxyl group is protected, with a reagent that can introduce the ethyl carboxylate group at C-17. Alternatively, a precursor with a pre-existing carboxylic acid at C-17 could be esterified. The design would need to consider the reactivity of other functional groups in the dexamethasone molecule to avoid unwanted side reactions. Structure-guided rational design has been used to improve the efficiency of enzymatic hydroxylation of steroids, and similar principles of understanding structure-activity relationships can be applied to the chemical synthesis of impurities. asm.org

The synthesis of ester derivatives of steroids is a well-established area of organic chemistry. arjour.com For the synthesis of this compound, a key step would be the esterification of the corresponding carboxylic acid precursor.

One potential method involves the reaction of the carboxylic acid with ethanol (B145695) in the presence of an acid catalyst. The general reaction is as follows:

R-COOH + CH₃CH₂OH ⇌ R-COOCH₂CH₃ + H₂O

Given the complexity of the dexamethasone molecule, milder esterification methods might be necessary to avoid degradation or side reactions. For instance, using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) to activate the carboxylic acid for reaction with ethanol could be a viable option.

The synthesis of various dexamethasone conjugates has been reported, employing techniques such as carbodiimide (B86325) chemistry, which could be adapted for the synthesis of this specific impurity. nih.gov The synthesis would likely involve multiple steps, including protection of reactive functional groups, the key esterification reaction, and subsequent deprotection and purification steps. The purification of the final product would typically be achieved through chromatographic techniques to ensure the high purity required for a reference standard.

Mechanistic Investigations of Dexamethasone Impurity 10 Formation

Elucidation of Reaction Mechanisms for Impurity Generation

The formation of enol-aldehyde impurities from dexamethasone (B1670325) primarily occurs under acidic conditions through a process known as the Mattox rearrangement. This reaction involves the C17-dihydroxyacetone side chain of the dexamethasone molecule.

Under alkaline conditions, a similar transformation can occur, leading to the formation of two isomers of the enol-aldehyde. The reaction in an alkaline environment suggests a different mechanistic pathway, likely involving the formation of an enolate ion at C20.

Another significant degradation pathway for dexamethasone involves oxidation. For instance, a major impurity formed upon exposure to peroxide or γ-radiation is 17-oxo dexamethasone. researchgate.net This impurity is formed through the oxidative cleavage of the side chain at C17. researchgate.net

Identification of Key Intermediates and Transition States in Impurity Pathways

The generation of enol-aldehyde impurities from dexamethasone proceeds through several key intermediates. In the acid-catalyzed Mattox rearrangement, the primary intermediates include:

Protonated C21-hydroxyl group: The initial species formed upon interaction with an acid.

C21-carbocation: A high-energy intermediate formed after the loss of a water molecule.

Enol intermediate: Formed by the deprotonation of the C20-hydroxyl group, which then tautomerizes to the final aldehyde product.

The transition states in this pathway would involve the breaking of the C21-O bond and the formation of the C20-C21 double bond in the enol intermediate.

In the case of oxidative degradation leading to 17-oxo dexamethasone, the key intermediates would likely involve radical species generated by the interaction of dexamethasone with oxidizing agents. These radicals would then react to cleave the C17-C20 bond, ultimately leading to the formation of the 17-keto group.

Kinetic Studies of Impurity Formation Rates

Kinetic studies are essential for understanding the rate at which impurities form under different conditions, which is critical for determining the shelf-life and appropriate storage conditions for dexamethasone products.

A kinetic spectrophotometric method has been developed to determine dexamethasone, which relies on its catalytic effect on the oxidation of Orange G by bromate (B103136) in an acidic medium. nih.gov While this study focuses on the quantification of dexamethasone, the principles can be applied to study its degradation kinetics. The rate of the reaction was found to be influenced by temperature, with an optimal temperature of 20°C for the studied reaction. nih.gov The reaction rate also showed a dependence on the concentration of the reactants. nih.gov

Forced degradation studies are commonly employed to investigate the kinetics of impurity formation. These studies involve subjecting the drug substance to stress conditions such as heat, humidity, acid, base, and light. The rate of formation of specific impurities, including potential candidates for "impurity 10," can be monitored over time using techniques like High-Performance Liquid Chromatography (HPLC). researchgate.net Such studies allow for the determination of the order of the reaction and the rate constants for the degradation process under various conditions.

Table 1: Factors Influencing Dexamethasone Degradation Kinetics

| Parameter | Effect on Degradation Rate | Reference |

| pH | Degradation is observed in both acidic and alkaline conditions, with different impurity profiles. | |

| Temperature | Increased temperature generally accelerates the rate of degradation reactions. nih.gov | nih.gov |

| Oxidizing Agents | Presence of oxidizing agents can lead to the formation of specific oxidative degradation products. researchgate.net | researchgate.net |

| Light | Photodegradation can occur, leading to the formation of various impurities. |

This table is a generalized representation based on common degradation pathways of corticosteroids.

Computational Chemistry Approaches to Mechanism Prediction

Computational chemistry provides powerful tools for elucidating reaction mechanisms, identifying transition states, and predicting the stability of intermediates and products. nih.gov Quantum mechanics (QM) calculations can be employed to model the reaction pathways of dexamethasone degradation. nih.gov

For the Mattox rearrangement, computational methods can be used to:

Calculate the energy barriers for each step of the reaction, including the formation of the carbocation intermediate and the enol tautomerization.

Determine the relative stability of the Z- and E-isomers of the enol-aldehyde product, which has been observed experimentally.

Model the transition state structures to gain a deeper understanding of the reaction coordinates.

Similarly, for oxidative degradation pathways, computational models can help in predicting the most likely sites of radical attack on the dexamethasone molecule and the subsequent reaction steps leading to the formation of impurities like 17-oxo dexamethasone. By calculating the bond dissociation energies, it is possible to identify the weakest bonds that are most susceptible to cleavage.

Table 2: Application of Computational Methods in Dexamethasone Impurity Profiling

| Computational Method | Application | Reference |

| Quantum Mechanics (QM) | Calculation of bond energies, reaction pathways, and transition state structures. nih.gov | nih.gov |

| Molecular Dynamics (MD) | Simulation of the behavior of dexamethasone in different solvent and temperature conditions to predict stability. | |

| ADMET Prediction Models | In silico prediction of the metabolic transformation and potential degradation pathways of dexamethasone. nih.gov | nih.gov |

This table illustrates potential applications of computational chemistry in the study of dexamethasone degradation.

Quantitative Analysis and Control Strategies for Dexamethasone Impurity 10

Impurity Profiling and Quantification in Dexamethasone (B1670325) Products

Impurity profiling is the identification and quantification of the impurities present in a drug substance or drug product. This is a critical step in ensuring the quality and safety of the final product. The developed and validated stability-indicating HPLC method is employed to analyze batches of dexamethasone for the presence of Dexamethasone impurity 10. The concentration of the impurity is calculated by comparing its peak area to that of a reference standard of known concentration. While specific data on the typical levels of this compound in commercial dexamethasone products is not publicly available, it is controlled within the limits set for unspecified impurities by regulatory bodies.

Establishment of Acceptance Criteria and Qualification Thresholds for Impurity 10

The establishment of acceptance criteria for impurities is guided by the ICH Q3B(R2) guidelines, which provide thresholds for reporting, identification, and qualification of degradation products in new drug products. europa.eueuropa.eugmpinsiders.com The qualification threshold is the limit above which an impurity needs to be characterized to ensure its safety.

The qualification threshold is dependent on the maximum daily dose of the drug. For a drug with a maximum daily dose of less than or equal to 2 g/day , the qualification threshold is 0.15% or 1.0 mg per day intake, whichever is lower. pda.org

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

| ≤ 1 g | 0.1% | 0.2% | 0.5% |

| > 1 g | 0.05% | 0.1% | 0.15% |

Note: This table represents a simplified version of the ICH Q3B(R2) thresholds and the specific threshold for a given product should be determined based on the maximum daily dose.

The acceptance criteria for this compound in a specific dexamethasone product would be set based on the manufacturing process capability, the stability data for the drug product, and the qualification threshold. The limit for any unspecified impurity is typically not more than the identification threshold.

Mitigation and Control Strategies for Impurity 10 in Manufacturing Processes

The formation of this compound, an ethyl ester, is likely due to the reaction of a carboxylic acid precursor or a degradant of dexamethasone with ethanol (B145695), which may be present as a solvent in the manufacturing process or as a residual solvent. Control and mitigation strategies focus on understanding and controlling the parameters that influence this reaction.

Key strategies include:

Solvent Selection and Control: Minimizing or eliminating the use of ethanol in the final stages of the manufacturing process can significantly reduce the formation of this impurity. If ethanol is necessary, its content should be strictly controlled and monitored.

Process Parameter Optimization: Controlling reaction conditions such as temperature, pH, and reaction time can minimize the formation of the carboxylic acid precursor or prevent the esterification reaction.

Purification Techniques: Implementing effective purification steps, such as recrystallization or chromatography, can remove this compound from the final drug substance.

Raw Material Control: Ensuring the quality of starting materials and reagents is crucial to prevent the introduction of precursors that could lead to the formation of this compound.

In-Process Controls: Implementing in-process monitoring can help to track the level of this compound at various stages of the manufacturing process, allowing for timely intervention if levels are found to be increasing.

By implementing these control strategies, manufacturers can ensure that the level of this compound in the final drug product is consistently below the established acceptance criteria, thereby ensuring the quality, safety, and efficacy of the dexamethasone product.

Monitoring and Management of Impurity 10 During Product Shelf-Life

The long-term stability of pharmaceutical products is a critical factor in ensuring their safety and efficacy throughout their shelf life. For dexamethasone drug products, the monitoring and control of impurities, including this compound, is a key aspect of stability programs. These programs are designed to detect any changes in the impurity profile of the drug product over time and under various environmental conditions.

Stability studies for dexamethasone formulations are conducted under conditions specified by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines. These studies typically involve long-term testing under controlled room temperature and humidity, as well as accelerated testing at elevated temperature and humidity. The data gathered from these studies are essential for establishing the shelf-life of the product and for identifying any potential degradation products that may form.

High-Performance Liquid Chromatography (HPLC) is the most common analytical technique used for the quantitative determination of this compound in stability samples. Stability-indicating HPLC methods are developed and validated to ensure they can separate and accurately quantify the impurity in the presence of the active pharmaceutical ingredient (API), other impurities, and excipients. These methods must be proven to be specific, accurate, precise, and linear over the expected range of impurity concentrations.

While specific quantitative data from commercial stability studies on this compound is often proprietary, the following table illustrates the type of data that would be generated and monitored throughout a product's shelf-life. The acceptance criteria for impurities are generally established based on ICH guidelines, which provide thresholds for reporting, identification, and qualification of impurities. For a specified, unidentified impurity like this compound, the acceptance criterion is typically not more than 0.2% of the active ingredient.

Table 1: Illustrative Stability Data for this compound in a Dexamethasone Tablet Formulation

| Timepoint | Storage Condition | This compound (%) |

| Initial | - | < 0.05 |

| 3 Months | 25°C / 60% RH | < 0.05 |

| 6 Months | 25°C / 60% RH | 0.06 |

| 9 Months | 25°C / 60% RH | 0.07 |

| 12 Months | 25°C / 60% RH | 0.08 |

| 18 Months | 25°C / 60% RH | 0.09 |

| 24 Months | 25°C / 60% RH | 0.10 |

| 3 Months | 40°C / 75% RH | 0.08 |

| 6 Months | 40°C / 75% RH | 0.12 |

Note: The data presented in this table is for illustrative purposes only and does not represent actual study results.

The management and control of this compound levels during the product's shelf-life involve a multi-faceted approach. This begins with a thorough understanding of the degradation pathways of dexamethasone. While the precise degradation pathway leading to Impurity 10 is not extensively detailed in publicly available literature, it is understood that factors such as temperature, humidity, light, and interactions with excipients can influence the formation of degradation products.

Key control strategies include:

Formulation Optimization: The selection of appropriate excipients is crucial. Incompatibilities between the API and excipients can accelerate degradation. Studies are conducted during formulation development to ensure the compatibility of all components.

Manufacturing Process Control: The manufacturing process is designed to minimize the formation of impurities. This includes controlling parameters such as temperature, mixing times, and exposure to light and air.

Packaging Selection: The primary packaging components are selected to protect the drug product from environmental factors that can promote degradation, such as moisture and light. For example, the use of high-density polyethylene (B3416737) (HDPE) bottles with desiccants or blister packs with appropriate barrier films can help to control the ingress of moisture.

Storage and Handling Conditions: Establishing appropriate storage and handling conditions is essential for maintaining product quality. Dexamethasone products are typically stored at controlled room temperature, protected from light and moisture, as specified on the product label.

By implementing these control strategies and diligently monitoring impurity levels through a robust stability program, pharmaceutical manufacturers can ensure that the levels of this compound remain within acceptable limits throughout the product's shelf-life, thereby assuring the quality, safety, and efficacy of the medication.

Future Research Directions and Challenges in Dexamethasone Impurity Science

Development of Novel Analytical Techniques for Ultra-Trace Impurities

The detection of impurities at increasingly lower levels is a persistent challenge. Future research will likely focus on enhancing the sensitivity and resolution of analytical techniques. This includes the advancement of Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) for rapid and sensitive impurity profiling. tandfonline.com Additionally, novel sample preparation techniques, such as microextraction methods, are being developed to concentrate trace-level impurities from complex sample matrices, enabling more accurate quantification. clearsynth.com

Advanced Predictive Modeling for Impurity Formation

The ability to predict the formation of impurities during synthesis and storage can significantly accelerate drug development and improve process control. In silico tools and machine learning algorithms are increasingly being used to forecast potential degradation pathways and the formation of reactive impurities. chemscene.com By analyzing the chemical structure of dexamethasone (B1670325) and reaction conditions, these models can help identify the risk of forming specific byproducts like Dexamethasone Impurity 10, allowing for proactive mitigation strategies.

Green Chemistry Approaches to Impurity Reduction

The principles of green chemistry aim to design chemical processes that are more environmentally friendly and sustainable. In the context of steroid synthesis, this involves using less hazardous solvents, developing more efficient catalytic reactions, and minimizing waste. aquigenbio.comresearchgate.net Future research will focus on developing synthetic routes for dexamethasone that inherently reduce the formation of impurities. This could involve the use of biocatalysis or novel catalytic systems that offer higher selectivity and yield, thereby simplifying purification and reducing the environmental impact of production. aquigenbio.comresearchgate.net

Standardization and Harmonization of Impurity Testing Protocols

While guidelines from bodies like the ICH provide a framework, differences in their interpretation and application can exist across regions. There is a continuous need for greater global harmonization of impurity testing protocols. This includes standardizing analytical methods, reference standards, and acceptance criteria. Such harmonization would streamline the global drug approval process and ensure consistent quality standards for dexamethasone products worldwide. A challenge remains in developing single analytical methods that can reliably separate and quantify the ever-growing list of potential dexamethasone impurities. innovareacademics.in

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for identifying Dexamethasone Impurity 10 in pharmaceutical formulations?

- Methodology : Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the standard technique for impurity profiling, as outlined in USP monographs for dexamethasone derivatives . The procedure involves injecting ~10–15 µL of the test solution, recording chromatograms, and calculating impurity percentages using the formula:

where is the peak response of the impurity and is the sum of all peak responses. Confirmation of identity requires orthogonal methods like high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR) .

Q. What are the pharmacopeial limits for this compound?

- Standards : Per USP guidelines, no individual impurity in dexamethasone formulations should exceed 1.0%, and total impurities must remain below 2.0% . These thresholds ensure drug safety and efficacy.

Q. How is this compound typically generated during synthesis or storage?

- Mechanism : Impurity 10 is often a degradation product formed under oxidative stress (e.g., gamma radiation sterilization) or high-temperature storage. For example, adducts with excipients like sodium bisulfite in injections can form under thermal stress .

Advanced Research Questions

Q. What strategies are effective for isolating and purifying this compound for structural elucidation?

- Isolation Workflow :

Degradation : Induce oxidative degradation of dexamethasone under controlled conditions (e.g., using hydrogen peroxide) .

Purification : Employ flash chromatography or preparative HPLC (prep-HPLC) to isolate the impurity .

Characterization : Use HRMS for molecular formula determination, NMR (1H, 13C) for structural elucidation, and infrared spectroscopy (IR) for functional group analysis .

Q. How can researchers validate an HPLC method for quantifying Impurity 10?

- Validation Parameters :

- Specificity : Ensure baseline separation between impurity peaks and the main compound (resolution ≥1.0) .

- Linearity : Test across 50–150% of the target concentration range.

- Robustness : Vary chromatographic conditions (e.g., flow rate, column temperature) to assess method resilience (see Table 10 in ).

- Accuracy : Spike recovery studies (target: 90–110%) .

Q. How should discrepancies between HPLC and LC-MS results for Impurity 10 be resolved?

- Root-Cause Analysis :

- Matrix Effects : Check for ion suppression/enhancement in LC-MS due to excipients.

- Degradation During Analysis : Ensure stability of the impurity under LC-MS conditions (e.g., electrospray ionization-induced fragmentation).

- Orthogonal Confirmation : Cross-validate using NMR or IR to resolve structural ambiguities .

Q. What are the implications of Impurity 10’s structural features on its toxicity profile?

- Risk Assessment :

- Genotoxicity : Screen using Ames tests or in silico tools (e.g., Derek Nexus) if the impurity contains alerting structural motifs (e.g., peroxides) .

- Toxicokinetics : Compare the impurity’s bioavailability and metabolic pathways with the parent compound using in vitro assays .

Q. How do formulation conditions (e.g., pH, excipients) influence Impurity 10 levels?

- Stability Studies :

- Accelerated Testing : Store samples at 40°C/75% RH for 6 months and monitor impurity formation via HPLC .

- Excipient Compatibility : Assess interactions using differential scanning calorimetry (DSC) or Fourier-transform infrared spectroscopy (FTIR) .

Future Directions

- Mass Spectrometry Advancements : Hyphenated techniques like LC-HRMS/MS are replacing ELISA for trace-level impurity analysis due to superior sensitivity and specificity .

- Computational Modeling : Predict degradation pathways using quantum mechanical calculations (e.g., DFT) to preempt impurity formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.